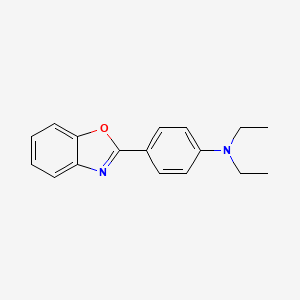

4-(1,3-Benzoxazol-2-yl)-N,N-diethylaniline

Description

Overview of the Benzoxazole (B165842) Heterocyclic Scaffold in Contemporary Chemical Research

Benzoxazole is a bicyclic aromatic organic compound, featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. wikipedia.orgglobalresearchonline.net This planar structure with delocalized π-electrons imparts considerable stability. globalresearchonline.netijpbs.com The presence of both oxygen and nitrogen heteroatoms allows for a variety of non-covalent interactions, making the benzoxazole scaffold a privileged structure in diverse areas of chemical research. chemicalbook.com In contemporary research, benzoxazoles are recognized for their utility in medicinal chemistry, materials science, and as fluorescent probes. nih.govperiodikos.com.brmdpi.com Their derivatives are known to exhibit a wide spectrum of biological activities and unique photophysical properties. globalresearchonline.netresearchgate.netnih.gov

The synthesis of the benzoxazole core is often achieved through the condensation of 2-aminophenols with various functional groups like carboxylic acids, aldehydes, or their derivatives. ijpbs.comnih.govorganic-chemistry.org This accessibility and the potential for extensive functionalization contribute to its widespread investigation. nih.gov

Rationale for Investigating Substituted Benzoxazole Systems in Academic Contexts

The investigation of substituted benzoxazole systems is driven by the tunable nature of their chemical and physical properties. By introducing different substituent groups onto the benzoxazole framework, researchers can systematically modify the electronic and steric characteristics of the molecule. This allows for the fine-tuning of properties such as fluorescence, biological activity, and self-assembly behavior. rsc.orgresearchgate.net

In an academic context, these systems serve as excellent models for studying fundamental chemical principles. For instance, the introduction of electron-donating or electron-withdrawing groups can be used to probe the mechanisms of intramolecular charge transfer (ICT), a key process in the design of fluorescent dyes and sensors. nih.govresearchgate.net Furthermore, the systematic variation of substituents allows for the establishment of structure-activity relationships (SAR), which are crucial for the rational design of new drugs and materials. rsc.orgresearchgate.net

Specific Academic Relevance of 4-(1,3-Benzoxazol-2-yl)-N,N-diethylaniline as a Model Compound for Structure-Property Relationships

This compound is a prime example of a donor-π-acceptor (D-π-A) type molecule. In this compound, the N,N-diethylaniline moiety acts as a strong electron-donating group, while the benzoxazole unit functions as an electron-accepting component. The phenyl ring serves as a π-conjugated bridge connecting the donor and acceptor.

This specific arrangement makes it an ideal model compound for investigating structure-property relationships, particularly in the context of photophysical phenomena. The electronic interaction between the donor and acceptor groups governs its absorption and emission properties. Studying how these properties change with solvent polarity (solvatochromism) provides deep insights into the nature of the excited state and the extent of intramolecular charge transfer. nih.gov This understanding is fundamental to the design of advanced materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netnih.gov

Historical Context of Benzoxazole Derivatives in Advanced Materials and Biological Systems Research

The exploration of benzoxazole derivatives has a rich history. Initially, their fluorescent properties led to their use as optical brighteners in textiles and polymers. researchgate.net Over time, the understanding of their photophysical properties deepened, leading to their investigation as laser dyes and organic scintillators. researchgate.net

In the realm of biological systems, benzoxazole derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.govmdpi.com Some benzoxazole-containing compounds have even been developed into commercial drugs, such as the non-steroidal anti-inflammatory drug flunoxaprofen. wikipedia.orgnih.gov This history of successful application in both materials and biological contexts underscores the enduring academic and practical importance of the benzoxazole scaffold. globalresearchonline.netresearchgate.net

Research Findings on Benzoxazole Derivatives

The following tables summarize key research findings on the synthesis and properties of benzoxazole derivatives, providing context for the academic importance of compounds like this compound.

Table 1: Synthetic Methodologies for Benzoxazole Derivatives This interactive table summarizes various methods for synthesizing the benzoxazole core structure.

| Precursors | Reagents/Catalysts | Conditions | Yield (%) | Reference |

| 2-Aminophenol (B121084) and Aldehydes | Samarium triflate in aqueous medium | Mild conditions | Good | organic-chemistry.org |

| 2-Aminophenol and Aldehydes | Brønsted acidic ionic liquid gel | Solvent-free, 130 °C | 85-98 | nih.gov |

| 2-Aminophenol and Benzoyl Chloride | Hf-BTC catalyst, microwave irradiation | Solvent-free, 120 °C, 15 min | 30-85 | nih.gov |

| 2-Aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide | BF₃·Et₂O in 1,4-dioxane | Reflux | 45-60 | nih.gov |

| 2-Aminophenol and Phenyl methanol | Ruthenium catalyst | Acceptorless dehydrogenative coupling | - | ijpbs.com |

| o-Haloanilides | CuI and 1,10-phenanthroline | - | Good | organic-chemistry.org |

| Phenols and Nitroalkanes | Polyphosphoric acid (PPA) | One-pot cascade | - | rsc.org |

Table 2: Photophysical Properties of Selected Benzoxazole Derivatives This interactive table presents the absorption and emission characteristics of various fluorescent benzoxazole compounds.

| Compound Type | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Feature | Reference |

| Benzoxazole-1,4-dihydropyridine dyads | UV region | Blue-green region | - | Independent fluorophores | rsc.org |

| Benzoxazolyl-imidazole conjugates | - | - | - | Aggregation-induced emission (AIE) | nih.gov |

| 4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] rsc.orgrsc.orgoxazole derivatives | 296-332 | 368-404 | Excellent | Highly fluorescent | researchgate.net |

| 3-[2-(4-Diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester | Less sensitive to solvent polarity | Pronounced solvatochromic shift | Varies with solvent polarity | Intramolecular charge-transfer (ICT) | nih.gov |

| Dicarboxylic acid-based benzoxazoles | - | - | > 0.70 | Intense fluorescence | researchgate.net |

Properties

CAS No. |

10205-83-1 |

|---|---|

Molecular Formula |

C17H18N2O |

Molecular Weight |

266.34 g/mol |

IUPAC Name |

4-(1,3-benzoxazol-2-yl)-N,N-diethylaniline |

InChI |

InChI=1S/C17H18N2O/c1-3-19(4-2)14-11-9-13(10-12-14)17-18-15-7-5-6-8-16(15)20-17/h5-12H,3-4H2,1-2H3 |

InChI Key |

MYHNMZPERVYEKS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 1,3 Benzoxazol 2 Yl N,n Diethylaniline

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of the target molecule, 4-(1,3-Benzoxazol-2-yl)-N,N-diethylaniline, reveals that the most logical disconnection is at the C-N and C-O bonds of the oxazole (B20620) ring. This approach points to two primary precursors: a 2-aminophenol (B121084) derivative and a carboxylic acid derivative or its equivalent. researchgate.netamazonaws.com Specifically, the synthesis can be envisioned by the condensation of 2-aminophenol with 4-(diethylamino)benzoic acid or a related derivative.

The key precursors identified through this analysis are:

2-Aminophenol : This provides the "benzo" part of the benzoxazole (B165842) ring.

4-(Diethylamino)benzoic acid or its derivatives (e.g., acyl chloride, aldehyde) : This component forms the N,N-diethylaniline-substituted aryl group at the 2-position of the benzoxazole ring. researchgate.netnih.gov

This retrosynthetic strategy forms the basis for the most common and direct synthetic routes to this compound.

Classical Cyclocondensation Approaches for 2-Arylbenzoxazole Formation

Condensation of 2-Aminophenols with Carboxylic Acid Derivatives

One of the most traditional and widely employed methods for the synthesis of 2-arylbenzoxazoles involves the direct condensation of a 2-aminophenol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides. researchgate.netnih.gov In the context of synthesizing this compound, this would involve the reaction of 2-aminophenol with 4-(diethylamino)benzoic acid.

This reaction is typically carried out at elevated temperatures, often in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or boric acid, to facilitate the dehydration and subsequent cyclization. The use of an acyl chloride, such as 4-(diethylamino)benzoyl chloride, can often proceed under milder conditions.

A general representation of this reaction is as follows:

2-Aminophenol + 4-(Diethylamino)benzoic acid → this compound + 2 H₂O

While robust and straightforward, this method can sometimes require harsh conditions and may not be suitable for substrates with sensitive functional groups.

Oxidative Cyclization Reactions

An alternative classical approach is the oxidative cyclization of phenolic Schiff bases. researchgate.net This two-step process first involves the condensation of a 2-aminophenol with an aldehyde to form a Schiff base intermediate. In the second step, this intermediate undergoes an oxidative cyclization to form the benzoxazole ring. For the synthesis of the target molecule, this would involve:

Schiff Base Formation : 2-Aminophenol reacts with 4-(diethylamino)benzaldehyde (B91989).

Oxidative Cyclization : The resulting phenolic Schiff base is then treated with an oxidizing agent to induce ring closure.

A variety of oxidizing agents have been utilized for this transformation, including:

Manganese(III) acetate (B1210297) (Mn(OAc)₃)

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) researchgate.net

Lead(IV) acetate (Pb(OAc)₄) researchgate.net

This method offers the advantage of often proceeding under milder conditions than direct condensation with carboxylic acids.

Modern Catalytic Strategies for the Synthesis of this compound

Recent advances in organic synthesis have led to the development of more efficient and versatile catalytic methods for the formation of 2-arylbenzoxazoles.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has emerged as a powerful tool for C-C and C-N bond formation, and these methods have been adapted for benzoxazole synthesis. One prominent strategy involves the copper-catalyzed direct C-H arylation of benzoxazoles. nih.gov While this would be a post-functionalization approach, a more direct synthesis can be achieved through palladium-catalyzed cross-coupling reactions.

For instance, a Suzuki cross-coupling reaction between 2-(2-bromophenyl)benzoxazole and an appropriate boronic acid derivative can be employed to introduce the desired aryl group. nih.gov This approach allows for the modular construction of complex 2-arylbenzoxazoles.

Another relevant transition-metal-catalyzed approach is the synthesis of 2-substituted-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-ones via a one-pot CuCl-catalyzed decarboxylative coupling, which can serve as precursors to benzoxazoles. nih.gov

| Catalyst System | Reactants | Product | Reference |

| CuI/PPh₃ | Benzoxazole, Aryl Bromide | 2-Arylbenzoxazole | nih.gov |

| Pd Catalyst | 2-(2-Bromophenyl)benzoxazole, Arylboronic Acid | 2-(2-Arylphenyl)benzoxazole | nih.gov |

| CuCl | Anthranilic Acid Derivative | 2-Substituted-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one | nih.gov |

Organocatalytic and Biocatalytic Approaches

While the application of organocatalysis and biocatalysis specifically for the synthesis of this compound is not extensively documented, these fields offer promising future directions.

Organocatalysis has been successfully used for the synthesis of other heterocyclic systems, such as oxa-bridged benzoxazocines, using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov The principles of organocatalysis, which avoid the use of metals, could potentially be applied to the cyclization steps in benzoxazole synthesis, offering a greener alternative.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. Flavin-dependent monooxygenases, for example, have been used for the stereoselective oxidation of 2-arylindoles. nih.gov While not directly applied to benzoxazoles yet, the development of suitable enzymes could enable highly specific and environmentally friendly syntheses of compounds like this compound in the future.

Strategic Introduction of the N,N-Diethylaniline Substituent onto the Benzoxazole Core

The primary and most direct strategy for synthesizing this compound involves the condensation reaction between 2-aminophenol and 4-(diethylamino)benzaldehyde. This reaction is a cornerstone in the synthesis of 2-arylbenzoxazoles and proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final benzoxazole ring system.

The general reaction mechanism can be outlined as follows:

Schiff Base Formation: The amino group of 2-aminophenol nucleophilically attacks the carbonyl carbon of 4-(diethylamino)benzaldehyde. This is followed by the elimination of a water molecule to form an N-benzylidene-2-aminophenol intermediate (a Schiff base).

Intramolecular Cyclization: The hydroxyl group on the 2-aminophenol moiety then attacks the imine carbon of the Schiff base in an intramolecular fashion. This step leads to the formation of a non-aromatic, five-membered oxazoline (B21484) ring.

Aromatization: The final step involves the elimination of a hydride ion (or oxidation), which results in the formation of the stable, aromatic benzoxazole ring.

Various catalysts and reaction conditions can be employed to facilitate this transformation, influencing reaction times and yields.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

In recent years, a significant focus has been placed on developing environmentally benign synthetic methods. For the synthesis of 2-arylbenzoxazoles, including the target compound, several green chemistry approaches have been explored. nih.gov These methods aim to reduce the use of hazardous solvents and reagents, minimize energy consumption, and improve atom economy.

Sustainable synthetic strategies include:

Catalyst-Free Synthesis in Green Solvents: Reactions have been successfully carried out in greener solvents like glycerol (B35011), which is biodegradable and non-toxic. The use of a glycerol-water system can lead to high yields without the need for a catalyst. rsc.org

Use of Reusable Catalysts: Magnetically separable nanocatalysts, such as silver-iron oxide core-shell nanoparticles (Ag@Fe2O3), have been employed. rsc.org These catalysts can be easily recovered using an external magnet and reused for multiple reaction cycles, reducing waste and cost. Other reusable catalysts include rice husk chemically activated carbon (RHCAC) and various metal-organic frameworks (MOFs). mdpi.comrsc.org

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation or ultrasound can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.gov These techniques are considered energy-efficient.

Solvent-Free Reactions: Performing the condensation reaction under solvent-free conditions, for instance by grinding the reactants together (mechanochemistry), is another effective green approach that minimizes solvent waste. nih.gov

Interactive Table: Comparison of Green Synthetic Methods

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Ref. |

| Conventional Heating | - | Ethanol (B145695)/Water | 12 h | 51-82 | mdpi.com |

| Glycerol-Water System | None | Glycerol/Water | 45 min | High | rsc.org |

| Magnetic Nanocatalyst | Ag@Fe2O3 | Water/Ethanol | Not specified | High | rsc.org |

| Microwave-Assisted | - | - | 19 min | 78.1 | nih.gov |

| Solvent-Free Grinding | - | None | Not specified | High | nih.gov |

Optimization of Reaction Conditions and Yields for Academic Scale Production

For academic-scale production, the optimization of reaction conditions is crucial to maximize yield and purity while maintaining operational simplicity. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: A variety of catalysts have been shown to be effective. For instance, the use of a catalytic amount of a Lewis acid like hafnium-based metal-organic frameworks can significantly enhance the reaction rate. rsc.org Brønsted acids have also been utilized to promote the cyclization step. researchgate.net

Solvent Effects: The choice of solvent can influence the reaction rate and yield. While traditional methods often use solvents like ethanol or dimethylformamide (DMF), greener alternatives such as water, ethanol-water mixtures, or glycerol are increasingly preferred. rsc.orgmdpi.com The polarity of the solvent can affect the stability of the intermediates and transition states. mdpi.com

Temperature and Reaction Time: Conventional methods may require prolonged heating at reflux temperatures. mdpi.com However, optimization studies have shown that in many cases, especially with efficient catalysts or energy sources like microwaves, the reaction can be completed at lower temperatures or in significantly shorter times. For example, some reactions can be completed at room temperature or up to 70°C in as little as 10 minutes. mdpi.com

Reactant Stoichiometry: Typically, a 1:1 molar ratio of 2-aminophenol and 4-(diethylamino)benzaldehyde is used. Using a slight excess of one reactant may be explored to drive the reaction to completion, but this can complicate purification.

Interactive Table: Optimization of Reaction Parameters for 2-Arylbenzoxazole Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Ref. |

| Catalyst | None | Lewis Acid (e.g., Hf-MOF) | Brønsted Acid | Increased reaction rate | rsc.orgresearchgate.net |

| Solvent | Ethanol | DMF | Glycerol | Greener, high yield | rsc.orgmdpi.com |

| Temperature | Reflux | 70 °C | Room Temperature | Energy efficient | mdpi.com |

| Reaction Time | 12 hours | 45 minutes | 10 minutes | Time efficient | mdpi.com |

Purification Techniques and Purity Assessment Methodologies

Following the synthesis, the crude product of this compound requires purification to remove unreacted starting materials, by-products, and the catalyst.

Purification Techniques:

Recrystallization: This is a common and effective method for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Ethanol is often a suitable solvent for recrystallizing benzoxazole derivatives. tuiasi.ro

Column Chromatography: This is a highly versatile technique for separating compounds based on their polarity. For 2-arylbenzoxazoles, silica (B1680970) gel is commonly used as the stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is used as the mobile phase. nih.gov The polarity of the eluent is gradually increased to elute compounds with different polarities.

Washing: The crude product may be washed with water or dilute acid/base solutions to remove soluble impurities. tuiasi.ro

Purity Assessment Methodologies: The purity and identity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for structural elucidation. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure. For example, the aromatic protons of the benzoxazole and diethylaniline moieties will have characteristic signals in the 1H NMR spectrum. rsc.orgrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum of the product would be expected to show characteristic absorption bands for the C=N bond of the oxazole ring and the C-N bonds of the diethylamino group.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its identity. The fragmentation pattern can also offer further structural information.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A sharp, single peak in the chromatogram indicates a high degree of purity.

Melting Point Determination: A sharp and well-defined melting point is a good indicator of the purity of a solid compound.

Interactive Table: Spectroscopic Data for 2-Arylbenzoxazole Derivatives

| Technique | Expected Signals/Bands for this compound | Ref. |

| 1H NMR | Aromatic protons (benzoxazole & diethylaniline rings), quartet and triplet for ethyl groups | rsc.orgrsc.org |

| 13C NMR | Aromatic carbons, carbons of the oxazole ring, and ethyl group carbons | rsc.org |

| IR (cm-1) | ~1630 (C=N stretch), C-H stretches, C-N stretches | - |

| Mass Spec (m/z) | Molecular ion peak corresponding to C17H18N2O | - |

Advanced Spectroscopic and Structural Elucidation of 4 1,3 Benzoxazol 2 Yl N,n Diethylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully characterize 4-(1,3-Benzoxazol-2-yl)-N,N-diethylaniline.

2D NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. nih.gov It would be used to identify which protons are adjacent to each other, for example, to confirm the ethyl group structure by showing a correlation between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons. It would also help in assigning the connectivity of the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two, three, and sometimes four bonds away. nih.gov It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, it could show a correlation between the protons on the diethylaniline ring and the carbon of the benzoxazole (B165842) ring, confirming the link between these two major parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. This provides information about the three-dimensional structure and conformation of the molecule in solution. For example, NOESY could reveal spatial proximities between the ethyl groups and the aromatic ring.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. raco.cat To perform this analysis, a high-quality single crystal of this compound would need to be grown.

Crystal Packing Motifs and Supramolecular Assembly

The data from X-ray diffraction would reveal how individual molecules of the compound pack together in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonds (if present), π-π stacking between the aromatic rings, and van der Waals forces. Understanding the supramolecular assembly is crucial as it can influence the material's bulk properties. While no specific data exists for the target compound, a related structure, 4-(1,3-benzothiazol-2-yl)-N,N-dimethylaniline, has been analyzed, and its crystal structure is available in the Crystallography Open Database. nih.gov

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

X-ray diffraction provides highly accurate measurements of bond lengths, bond angles, and dihedral (torsion) angles within the molecule. This data offers a definitive confirmation of the molecular connectivity and provides insights into the geometry and strain of the molecule in the solid state. For example, the planarity of the benzoxazole and aniline (B41778) ring systems, and the torsion angle between them, would be precisely determined.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

Exact Mass Determination: HRMS can measure the mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound (C₁₇H₁₈N₂O), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimental value.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Identification and Molecular Dynamics

The N,N-diethylaniline portion of the molecule is expected to exhibit characteristic vibrational modes. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) ring are observed in the 1600-1450 cm⁻¹ range. The C-N stretching of the tertiary aromatic amine is expected in the 1360-1250 cm⁻¹ region. The aliphatic C-H stretching from the ethyl groups will be prominent in the 2975-2850 cm⁻¹ range, with corresponding bending vibrations appearing around 1470-1370 cm⁻¹.

The benzoxazole ring system also presents a unique set of vibrational frequencies. The C=N stretching vibration of the oxazole (B20620) ring is a key feature and typically appears in the 1620-1560 cm⁻¹ region. The C-O-C stretching of the ether linkage within the benzoxazole ring is expected to produce strong bands in the 1270-1200 cm⁻¹ (asymmetric) and 1070-1020 cm⁻¹ (symmetric) regions. Aromatic C-H stretching from the fused benzene ring of the benzoxazole moiety will also contribute to the 3100-3000 cm⁻¹ region, while out-of-plane C-H bending vibrations are found at lower wavenumbers, typically below 900 cm⁻¹.

The coupling of these two ring systems in this compound will lead to a complex but interpretable spectrum. The FT-IR and Raman spectra are complementary; for instance, the symmetrical vibrations of the aromatic rings are often more intense in the Raman spectrum, while the polar functional groups like C-O and C-N will show strong absorbance in the FT-IR spectrum. A detailed assignment of the expected vibrational modes is presented in the table below.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| 3100-3000 | Medium-Weak | Medium | Aromatic C-H Stretching (both rings) |

| 2975-2850 | Strong | Medium | Aliphatic C-H Stretching (-CH₂CH₃) |

| 1620-1560 | Medium | Strong | C=N Stretching (Benzoxazole) |

| 1600-1450 | Medium-Strong | Strong | Aromatic C=C Stretching (both rings) |

| 1470-1370 | Medium | Medium | Aliphatic C-H Bending (-CH₂CH₃) |

| 1360-1250 | Strong | Medium | Aromatic C-N Stretching (Tertiary Amine) |

| 1270-1200 | Strong | Medium-Weak | Asymmetric C-O-C Stretching (Benzoxazole) |

| 1070-1020 | Medium | Weak | Symmetric C-O-C Stretching (Benzoxazole) |

| Below 900 | Medium-Strong | Medium-Weak | Aromatic C-H Out-of-Plane Bending |

Advanced Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species containing unpaired electrons. libretexts.org Therefore, in its ground state, the diamagnetic this compound molecule, which has all its electrons paired, is EPR silent. However, EPR spectroscopy becomes an invaluable tool for the characterization of this compound if it is converted into a radical species.

The formation of a radical cation from the N,N-diethylaniline moiety is a plausible pathway for generating an EPR-active species. Aromatic amines can undergo oxidation to form stable radical cations. acs.orgnih.gov This oxidation can be achieved chemically, for instance, through reaction with a suitable oxidizing agent, or electrochemically. The resulting radical cation of this compound would possess an unpaired electron, making it detectable by EPR.

The EPR spectrum of such a radical cation would be characterized by its g-factor and hyperfine coupling constants. The g-factor would be close to that of a free electron (approximately 2.0023) but would be slightly shifted due to spin-orbit coupling. The hyperfine structure of the spectrum would arise from the interaction of the unpaired electron's spin with the magnetic nuclei within the molecule, primarily the ¹⁴N nucleus of the amine group and the ¹H nuclei of the aromatic rings and ethyl groups.

Based on studies of the closely related N,N-dimethylaniline radical cation, it is anticipated that the EPR spectrum of the this compound radical cation would be complex. acs.org The largest hyperfine coupling would likely be with the nitrogen atom of the diethylamino group, leading to a primary splitting pattern. Further smaller couplings to the protons on the aniline ring and the ethyl groups would result in a more intricate, multi-line spectrum. The analysis of these hyperfine couplings would provide detailed information about the distribution of the unpaired electron density across the molecule, offering insights into its electronic structure and reactivity in its radical form. To date, specific EPR studies on the radical species of this compound are not documented in the literature, highlighting a potential area for future research.

Photophysical and Electronic Properties of 4 1,3 Benzoxazol 2 Yl N,n Diethylaniline

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

The UV-Vis absorption spectrum of 4-(1,3-Benzoxazol-2-yl)-N,N-diethylaniline is anticipated to be dominated by intramolecular charge transfer (ICT) transitions. The electronic structure involves the highest occupied molecular orbital (HOMO) being localized primarily on the electron-rich N,N-diethylaniline portion and the lowest unoccupied molecular orbital (LUMO) on the electron-deficient benzoxazole (B165842) ring system.

A representative, though not identical, compound, 4-(2-pyridylazo)-N,N-diethylaniline, has been studied, and its absorption properties can offer some insight. nih.gov The primary absorption bands are attributed to π-π* and n-π* transitions within the aromatic and azo groups, which are influenced by the electronic donating effect of the diethylamino group.

Table 1: Expected UV-Vis Absorption Characteristics of this compound based on Analogous Compounds

| Solvent | Expected λ_max (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Assignment |

|---|---|---|---|

| Cyclohexane | ~350-370 | ~20,000 - 30,000 | π-π* / ICT |

| Dichloromethane | ~360-380 | ~25,000 - 35,000 | π-π* / ICT |

| Acetonitrile | ~370-390 | ~30,000 - 40,000 | π-π* / ICT |

| Ethanol (B145695) | ~370-390 | ~30,000 - 40,000 | π-π* / ICT |

Note: These are estimated values based on data from structurally similar compounds and are for illustrative purposes.

The absorption spectrum of this compound is expected to exhibit positive solvatochromism, where the absorption maximum (λ_max) shifts to longer wavelengths (a bathochromic shift) as the polarity of the solvent increases. This phenomenon is a hallmark of molecules with a significant increase in dipole moment upon electronic excitation. In non-polar solvents, the ground state is stabilized more than the excited state. As solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, leading to a reduction in the energy gap for the electronic transition.

Studies on similar donor-acceptor molecules, such as N,N-dimethyl-4-amino-2,1,3-benzothiadiazole, have demonstrated pronounced solvatochromism. mdpi.com For this compound, a shift of 20-40 nm in the absorption maximum is anticipated when moving from a non-polar solvent like hexane (B92381) to a polar aprotic solvent like acetonitrile.

Fluorescence Spectroscopy: Emission Wavelengths, Quantum Yields, and Excited-State Lifetimes

The fluorescence properties of this compound are intrinsically linked to the nature of its excited state. Following photoexcitation, the molecule relaxes to an emissive state, which is expected to have a highly polar, charge-separated character.

A large Stokes shift is a characteristic feature of molecules that undergo a significant change in geometry and electronic distribution in the excited state. For this compound, the intramolecular charge transfer from the N,N-diethylaniline donor to the benzoxazole acceptor upon excitation leads to a highly polar excited state. This excited state is further stabilized by solvent relaxation and potential geometrical rearrangements, such as twisting around the bond connecting the donor and acceptor moieties.

The Stokes shift is expected to be highly dependent on the solvent polarity. In non-polar solvents, the Stokes shift will be smaller, while in polar solvents, the stabilization of the ICT excited state will be more pronounced, resulting in a larger Stokes shift. For instance, related benzoxazole derivatives exhibit Stokes shifts that can exceed 100 nm in polar solvents. ias.ac.inresearchgate.net

The fluorescence intensity and lifetime of this compound are expected to be sensitive to temperature. Generally, an increase in temperature leads to a decrease in fluorescence quantum yield and lifetime. This is due to the enhanced non-radiative decay pathways, such as internal conversion and intersystem crossing, which become more efficient at higher temperatures due to increased molecular vibrations and collisions with solvent molecules.

In some donor-acceptor systems, a thermally activated delayed fluorescence (TADF) mechanism can be observed, where the molecule can be thermally excited from a triplet state back to the emissive singlet state, leading to a longer-lived emission. However, without specific experimental data, it is difficult to ascertain if this process would be significant for the title compound.

Table 2: Expected Fluorescence Properties of this compound in Various Solvents

| Solvent | Expected λ_em (nm) | Expected Quantum Yield (Φ_F) | Expected Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Cyclohexane | ~420-450 | ~0.4 - 0.6 | ~4000 - 5000 |

| Dichloromethane | ~480-520 | ~0.2 - 0.4 | ~6000 - 7000 |

| Acetonitrile | ~520-560 | ~0.1 - 0.3 | ~7000 - 8000 |

| Ethanol | ~530-570 | ~0.05 - 0.2 | ~7500 - 8500 |

Note: These are estimated values based on data from structurally similar compounds and are for illustrative purposes.

Mechanisms of Excited-State Intramolecular Charge Transfer (ESICT) in this compound

The primary mechanism governing the photophysics of this compound is Excited-State Intramolecular Charge Transfer (ESICT). Upon absorption of a photon, an electron is promoted from the HOMO, largely located on the N,N-diethylaniline moiety, to the LUMO, which is predominantly on the benzoxazole unit.

This initial locally excited (LE) state rapidly evolves into a more stable, charge-separated ICT state. The formation of the ICT state is often facilitated by a twisting motion around the single bond connecting the donor and acceptor groups, leading to a twisted intramolecular charge transfer (TICT) state. In the TICT state, the donor and acceptor moieties are electronically decoupled, which promotes a large dipole moment and makes the emission highly sensitive to the solvent environment.

The dynamics of the ESICT process, including the rates of charge separation and recombination, are influenced by factors such as solvent polarity, viscosity, and temperature. In polar solvents, the ICT state is significantly stabilized, which can lead to a red-shifted emission and a lower fluorescence quantum yield due to the increased probability of non-radiative decay from this highly polar state. Computational studies on similar push-pull systems have supported the formation of such twisted, charge-transfer states. epa.govnih.gov

Investigation of Non-Radiative Decay Pathways and Photostability

The de-excitation of an electronically excited molecule can occur through radiative pathways, such as fluorescence, or non-radiative pathways. For this compound, several non-radiative decay channels are expected to compete with fluorescence, influencing its quantum yield and photostability. These pathways primarily include internal conversion and intersystem crossing.

The efficiency of these non-radiative processes is often linked to molecular geometry and the nature of the excited state. In donor-acceptor molecules like this compound, the formation of a Twisted Intramolecular Charge Transfer (TICT) state can be a significant non-radiative decay pathway. nih.gov In the excited state, rotation around the single bond connecting the diethylaniline donor and the benzoxazole acceptor can lead to a twisted conformation. This TICT state is typically characterized by a large dipole moment and is often dark, meaning it does not fluoresce efficiently, thus providing a rapid non-radiative decay channel back to the ground state. The formation of such TICT states is highly dependent on solvent polarity, with more polar solvents often stabilizing the charge-separated TICT state and promoting non-radiative decay.

In protic solvents, specific interactions such as hydrogen bonding with the nitrogen atom of the diethylamino group can also introduce additional non-radiative pathways. nih.gov These interactions can lead to the formation of a hydrogen-bonded intramolecular charge transfer (HICT) state, which can enhance internal conversion rates and reduce fluorescence quantum yield. nih.gov

Photostability is another critical aspect, and it is often compromised by photochemical reactions that can occur from the excited state. For benzoxazole derivatives, photodegradation can occur, although the specific mechanisms are highly dependent on the molecular structure and the environment. The replacement of a dimethylamino group with cyclic amino rings has been shown in some benzoxadiazole derivatives to enhance photostability, suggesting that the nature of the amino substituent is crucial. mdpi.com

The interplay between these non-radiative decay pathways is summarized in the following table, which illustrates the expected influence of solvent properties on the photophysical parameters of a representative donor-acceptor benzoxazole.

| Solvent | Polarity | Expected Fluorescence Quantum Yield (Φf) | Dominant Non-Radiative Pathway |

| Toluene | Low | High | Intersystem Crossing |

| Dichloromethane | Medium | Moderate | TICT formation |

| Acetonitrile | High | Low | TICT formation and stabilization |

| Methanol | Protic | Low | HICT formation, TICT |

This table presents expected trends for a donor-acceptor benzoxazole based on general principles, as specific experimental data for this compound is not available in the provided search results.

Time-Resolved Spectroscopy for Elucidating Excited-State Dynamics

Time-resolved spectroscopic techniques are indispensable for directly observing the transient species and fast processes that occur in the excited state. Techniques such as transient absorption spectroscopy and time-correlated single-photon counting (TCSPC) provide insights into the lifetimes of excited states and the kinetics of their decay.

For a molecule like this compound, transient absorption spectroscopy could be employed to monitor the evolution of the excited state from the initial Franck-Condon state to relaxed and potentially TICT states. Upon photoexcitation, one would expect to observe transient absorption bands corresponding to the excited singlet state (S₁). The decay of this signal over picosecond to nanosecond timescales would provide the lifetime of the excited state. The rise of new absorption bands at different wavelengths could indicate the formation of other transient species, such as the TICT state or a triplet state. For instance, studies on similar push-pull molecules have used transient absorption to identify internal charge transfer and planarization processes occurring on a picosecond timescale. rsc.org

TCSPC measurements would be used to determine the fluorescence lifetime of the compound. In many donor-acceptor systems, the fluorescence decay is often found to be multi-exponential, especially in polar solvents. This multi-exponential behavior can be indicative of the presence of multiple emissive species or complex excited-state equilibria, such as that between a locally excited (LE) state and a charge-transfer state. nih.gov

The following table provides representative data that might be obtained from time-resolved studies of a similar benzoxazole derivative in different solvents.

| Solvent | Fluorescence Lifetime (τf) | Decay Model | Interpretation |

| Cyclohexane | ~2.5 ns | Mono-exponential | Emission from a single LE state |

| Dichloromethane | τ₁ ≈ 0.5 ns, τ₂ ≈ 2.0 ns | Bi-exponential | Emission from both LE and CT states |

| Acetonitrile | τ₁ ≈ 0.2 ns, τ₂ ≈ 1.5 ns | Bi-exponential | Increased contribution from the fast-decaying CT/TICT state |

This table is illustrative and based on typical findings for donor-acceptor fluorophores, as specific experimental data for this compound is not available in the provided search results.

Polarization-Dependent Optical Properties and Anisotropy

The polarization-dependent optical properties of a molecule provide information about the orientation of its transition dipole moments. Fluorescence anisotropy measurements are particularly useful for probing the rotational dynamics of a fluorophore in solution and can also provide insights into the nature of the electronic transitions.

When a solution of this compound is excited with vertically polarized light, the emitted fluorescence will also be partially polarized. The extent of this polarization is quantified by the fluorescence anisotropy (r), which is dependent on the angle between the absorption and emission transition dipole moments and the extent of rotational diffusion that occurs during the excited-state lifetime.

The initial anisotropy (r₀), measured in the absence of rotational diffusion (e.g., in a highly viscous solvent or at low temperatures), is related to the angle (β) between the absorption and emission transition dipoles by the Perrin equation: r₀ = 0.4 * (3cos²β - 1)/2. For a molecule where the absorption and emission dipoles are parallel (β = 0°), the theoretical maximum anisotropy is 0.4.

In a fluid solvent, the measured anisotropy will decay over time as the molecule rotates. The rate of this decay is related to the rotational correlation time (τ_rot), which in turn depends on the size and shape of the molecule and the viscosity of the solvent. For a spherical rotor, the anisotropy decay is a single exponential. For an asymmetric molecule like this compound, the decay may be more complex.

Studying the fluorescence anisotropy of this compound in a series of solvents with varying viscosities would allow for the determination of its hydrodynamic volume and provide information about potential changes in molecular shape in the excited state.

| Parameter | Expected Value/Behavior | Information Gained |

| Initial Anisotropy (r₀) | Close to 0.4 | The absorption and emission transition dipoles are likely parallel, corresponding to a π-π* transition. |

| Rotational Correlation Time (τ_rot) | Dependent on solvent viscosity | Provides information on the molecular size and shape in solution. |

| Anisotropy Decay | Potentially multi-exponential | May indicate anisotropic shape and different rotational diffusion rates around different molecular axes. |

This table outlines the expected polarization-dependent properties for a molecule of this type based on established principles of fluorescence spectroscopy.

Theoretical and Computational Chemistry Studies of 4 1,3 Benzoxazol 2 Yl N,n Diethylaniline

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials.

Optimization of Molecular Geometry and Vibrational Frequencies

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to the minimum energy state on the potential energy surface. For analogous structures like 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, have been shown to accurately predict geometric parameters such as bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. researchgate.net

The optimized geometry of 4-(1,3-Benzoxazol-2-yl)-N,N-diethylaniline would be expected to have a nearly planar benzoxazole (B165842) ring system connected to the N,N-diethylaniline group. The dihedral angle between the benzoxazole and the phenyl ring is a critical parameter influencing the extent of π-conjugation. In similar molecules, this angle is typically found to be non-zero, indicating a twisted conformation. researchgate.net

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies for related compounds have shown good correlation with experimental IR spectra, allowing for the assignment of key vibrational modes, such as C-H stretching, C=N stretching, and aromatic ring vibrations. researchgate.net

Table 1: Predicted Key Vibrational Frequencies for a Structurally Similar Benzimidazole (B57391) Derivative (Based on data for 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline) researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretching (imidazole) | ~3500 |

| Aromatic C-H Stretching | 3100 - 3000 |

| Aliphatic C-H Stretching | 2950 - 2850 |

| C=N Stretching | ~1630 |

| Aromatic C=C Stretching | 1600 - 1450 |

| C-N Stretching | ~1350 |

This table is illustrative and based on an analogous compound. The N-H stretching would be absent for the target molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic and optical properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity, kinetic stability, and the energy required for electronic excitation. biotech-asia.orgbiotech-asia.org

In a molecule like this compound, the HOMO is expected to be primarily localized on the electron-rich N,N-diethylaniline moiety, while the LUMO is likely to be distributed over the electron-accepting benzoxazole ring system. This spatial separation of the FMOs is characteristic of a molecule with intramolecular charge transfer (ICT) character.

The HOMO-LUMO energy gap is a critical parameter that influences the molecule's electronic properties. A smaller energy gap generally corresponds to greater reactivity and a higher propensity for electron donation. biotech-asia.org For similar heterocyclic compounds, the HOMO-LUMO gap is typically calculated to be in the range of 3-4 eV. biotech-asia.org

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for an Analogous Benzimidazole Compound (Based on data for 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline) researchgate.net

| Orbital | Energy (eV) |

| HOMO | -5.3 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 3.8 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their electronically excited states. It is a primary tool for simulating UV-Vis absorption and fluorescence spectra.

Simulation of UV-Vis Absorption and Fluorescence Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the UV-Vis spectrum. For molecules with significant ICT character, the absorption spectrum is often sensitive to the solvent polarity. nih.gov

For this compound, the main absorption band in the UV-Vis spectrum is expected to arise from a π-π* transition with significant charge transfer character from the diethylaniline donor to the benzoxazole acceptor. The simulated spectra for analogous compounds have shown good agreement with experimental measurements.

Similarly, TD-DFT can be used to model the fluorescence emission spectrum by optimizing the geometry of the first excited state. The energy difference between the ground and excited state optimized geometries gives the emission energy. The difference between the absorption and emission maxima is known as the Stokes shift.

Characterization of Excited State Nature (e.g., π-π, n-π, Charge Transfer)

By analyzing the molecular orbitals involved in the electronic transitions, TD-DFT allows for the characterization of the nature of the excited states. The primary electronic transition in this compound is expected to be a HOMO to LUMO transition. As the HOMO is localized on the diethylaniline part and the LUMO on the benzoxazole part, this transition corresponds to an intramolecular charge transfer (ICT) from the donor to the acceptor moiety. This ICT nature is fundamental to the photophysical properties of such compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions.

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential localized around the oxygen and nitrogen atoms of the benzoxazole ring, indicating these as sites for electrophilic attack or hydrogen bonding. The nitrogen atom of the diethylamino group would also exhibit a region of negative potential. The hydrogen atoms of the aromatic rings would show positive potential. Such maps are crucial for understanding how the molecule interacts with other molecules and its environment. researchgate.net

Computational Studies on Conformational Landscapes and Isomerism

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bond connecting the diethylaniline and benzoxazole rings. Computational studies, particularly using methods like Density Functional Theory (DFT) and semi-empirical calculations, are employed to map out the potential energy surface as a function of this dihedral angle.

Isomerism in this context primarily refers to rotational isomers, or conformers. The existence of different stable or meta-stable conformers can be predicted through computational searches for energy minima on the potential energy surface. The relative populations of these isomers at a given temperature can be estimated using Boltzmann statistics based on their calculated energy differences. Studies on related nitro-substituted benzamide (B126) isomers have demonstrated that the position of functional groups significantly influences molecular geometry and crystal packing, which are governed by non-covalent interactions. mdpi.com While not involving positional isomers, this highlights how computational methods can dissect the subtle energetic differences that dictate preferred molecular structures.

A summary of typical computational findings for analogous systems is presented in the table below.

| Computational Method | Studied Parameter | Typical Finding for Analogous Systems | Reference |

| Semi-empirical (AM1) | Molecular Energy Profile | Identification of stable conformers and rotational energy barriers by varying key torsion angles. | researchgate.net |

| Density Functional Theory (DFT) | Optimized Geometries | Prediction of non-planar ground state geometries to minimize steric hindrance. | researchgate.netmdpi.com |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While static computational models provide information on stable conformations, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational flexibility, vibrational modes, and interactions with the surrounding environment, such as a solvent.

For a molecule like this compound, MD simulations can reveal how the diethylamino group and the benzoxazole ring system move relative to each other in a solution. These simulations can track the fluctuations around the equilibrium geometries and the transitions between different conformational states.

The effect of the solvent is a critical aspect that can be modeled explicitly by including solvent molecules in the simulation box or implicitly using a continuum model. For instance, studies on the closely related 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline have utilized the Polarizable Continuum Model (PCM) to examine its energetic behavior in different solvent media. researchgate.net This approach helps in understanding how the polarity of the solvent can influence the conformational preferences and the electronic structure of the solute molecule.

In studies of other molecules containing a diethylamino group, such as 3-(benzoxazol-2-yl)-7-(N,N-diethylamino)chromen-2-one, computational analysis has shown that the diethylamino group can twist significantly out of the plane of the aromatic ring system in the excited state. researchgate.net This process, known as twisted intramolecular charge transfer (TICT), is heavily influenced by solute-solvent interactions. researchgate.net MD simulations can be instrumental in exploring the solvent reorganization dynamics that facilitate such conformational changes.

| Simulation Technique | Focus of Study | Key Insights from Analogous Systems | Reference |

| Molecular Dynamics (MD) | Dynamic Behavior | Elucidation of conformational flexibility and transitions between states. | nih.gov |

| Polarizable Continuum Model (PCM) | Solvent Effects | Assessment of how solvent polarity affects molecular energy and stability. | researchgate.net |

| Quantum Mechanics/MD (QM/MM) | Excited State Dynamics | Investigation of solvent-influenced conformational changes like TICT. | researchgate.net |

Predictive Modeling of Photophysical Parameters based on Electronic Structure

The photophysical properties of this compound, such as its absorption and emission wavelengths, are governed by its electronic structure. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for predicting the electronic transitions that correspond to the absorption of light.

By calculating the energies of the electronic excited states, TD-DFT can predict the UV-Visible absorption spectrum of the molecule. The calculations also provide information on the nature of these transitions. For donor-acceptor systems like the subject compound, where the N,N-diethylaniline group acts as an electron donor and the benzoxazole moiety can act as an acceptor, electronic transitions often have a significant intramolecular charge transfer (ICT) character. researchgate.net

Analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the photophysical behavior. In analogous donor-acceptor molecules, the HOMO is typically localized on the electron-donating part (the diethylaniline moiety), while the LUMO is localized on the electron-accepting part. researchgate.net The energy gap between the HOMO and LUMO is a key parameter that correlates with the wavelength of the lowest energy absorption.

Predictive modeling can also estimate other important photophysical parameters. For example, oscillator strengths calculated by TD-DFT indicate the probability of a particular electronic transition, which relates to the intensity of the corresponding absorption band. researchgate.net Furthermore, by optimizing the geometry of the first excited state, it is possible to predict the emission wavelength (fluorescence) and the Stokes shift (the difference between the absorption and emission maxima). These predictions are invaluable for the rational design of new fluorescent dyes and probes.

| Computational Method | Predicted Parameter | Significance | Reference |

| TD-DFT | Absorption Wavelengths (λ_abs) | Corresponds to electronic transitions from ground to excited states. | researchgate.net |

| TD-DFT | Oscillator Strengths (f) | Indicates the intensity of absorption bands. | researchgate.net |

| FMO Analysis (HOMO/LUMO) | Electronic Transition Character | Determines the nature of the transition (e.g., π-π*, ICT). | researchgate.net |

| Excited State Geometry Optimization | Emission Wavelengths (λ_em) | Predicts the fluorescence properties of the molecule. | researchgate.net |

Applications and Advanced Materials Science Research Incorporating 4 1,3 Benzoxazol 2 Yl N,n Diethylaniline

Optoelectronic Device Components: Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

The donor-acceptor structure of 4-(1,3-Benzoxazol-2-yl)-N,N-diethylaniline makes it a promising candidate for use in organic electronic devices such as OLEDs and OSCs. In these applications, the efficient separation and transport of charge carriers (electrons and holes) are paramount for device performance.

Electron Transport and Hole Transport Layer Characterization

In OLEDs and OSCs, distinct layers of organic materials are responsible for transporting electrons and holes from the electrodes to the emissive or active layer. The N,N-diethylaniline portion of the molecule is a well-known hole-transporting (electron-donating) group, while the benzoxazole (B165842) moiety possesses electron-accepting characteristics, suggesting its potential utility in electron transport.

The performance of a material in these roles is dictated by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For efficient hole injection and transport, a material should have a HOMO level that aligns well with the anode's work function. Conversely, for electron injection and transport, the LUMO level should be well-matched with the cathode's work function.

While specific experimental data for this compound is not extensively documented in publicly available research, the general properties of similar 2-arylbenzoxazoles suggest that the HOMO level would be localized on the N,N-diethylaniline fragment and the LUMO level on the benzoxazole core. The precise energy levels, and thus its suitability as a hole or electron transport material, would require dedicated electrochemical and spectroscopic studies, such as cyclic voltammetry and ultraviolet photoelectron spectroscopy.

Device Performance Evaluation and Efficiency Enhancement Strategies

The efficiency of an OLED is often measured in terms of its external quantum efficiency (EQE), while for an OSC, the power conversion efficiency (PCE) is the key metric. For a material like this compound to contribute to high device performance, several factors are critical.

In the context of OLEDs, if used as a host material in the emissive layer, its ability to facilitate efficient energy transfer to a guest dopant molecule is crucial. If used as a transport layer, high charge carrier mobility and good thermal stability are required to ensure device longevity and prevent performance degradation.

For OSCs, the material's absorption spectrum must overlap with the solar spectrum. The energy difference between the HOMO and LUMO (the bandgap) will determine the wavelength of light it can absorb. Furthermore, the morphology of the active layer blend, which consists of a donor and an acceptor material, is critical for efficient exciton (B1674681) dissociation and charge collection.

Strategies to enhance efficiency could involve chemical modification of the this compound structure. For instance, introducing different substituent groups on either the benzoxazole or the aniline (B41778) ring could modulate the HOMO/LUMO levels, improve solubility for better film formation, and enhance thermal stability.

Fluorescent Probes and Chemical Sensors for Analytical Applications

The inherent fluorescence of many benzoxazole derivatives makes them attractive candidates for the development of chemical sensors. These sensors can detect the presence of specific ions or molecules through changes in their fluorescence properties.

Sensing Mechanisms (e.g., Chelation-Enhanced Fluorescence, Aggregation-Induced Emission)

Several mechanisms can be exploited for sensing. Chelation-Enhanced Fluorescence (CHEF) is a common mechanism where the binding of a metal ion to the fluorescent molecule enhances the fluorescence intensity. The benzoxazole nitrogen and oxygen atoms could potentially act as a binding site for metal ions. Upon chelation, the rigidity of the molecule may increase, reducing non-radiative decay pathways and leading to a stronger fluorescent signal.

Another relevant mechanism is Aggregation-Induced Emission (AIE) . In AIE-active molecules, fluorescence is weak or non-existent in dilute solutions but becomes strong in the aggregated state. This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated form. While it is not yet confirmed if this compound exhibits AIE, its structure, which allows for potential rotational freedom between the aniline and benzoxazole rings, suggests that this could be a possibility to explore.

Selectivity and Sensitivity Studies for Specific Analytes

A crucial aspect of a chemical sensor is its selectivity (the ability to detect a specific analyte in the presence of others) and sensitivity (the lowest concentration of the analyte that can be detected). For this compound to function as a useful probe, it would need to demonstrate a significant and specific change in its fluorescence (such as intensity, wavelength, or lifetime) upon interaction with a target analyte.

Future research would involve screening its response to a wide range of metal ions, anions, and small organic molecules. By analyzing the changes in the absorption and emission spectra, the selectivity and sensitivity could be quantified. For example, the detection limit could be determined by plotting the fluorescence intensity against the analyte concentration.

Non-Linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are essential for a variety of applications in photonics, including frequency conversion, optical switching, and data storage. Organic molecules with a strong intramolecular charge transfer (ICT) character, like donor-acceptor systems, are known to possess significant NLO properties.

The combination of the electron-donating N,N-diethylaniline group and the electron-accepting benzoxazole group in this compound creates a strong push-pull system. This arrangement can lead to a large change in the dipole moment upon excitation, which is a key factor for a high second-order NLO response (β). The third-order NLO susceptibility (χ(3)) could also be significant, making it potentially useful for applications requiring a change in the refractive index with light intensity.

The experimental characterization of the NLO properties would typically involve techniques such as the Z-scan method to determine the third-order nonlinear absorption and refraction, or Hyper-Rayleigh Scattering to measure the second-order hyperpolarizability. The magnitude of the NLO response would depend on factors such as the strength of the donor and acceptor groups and the nature of the π-conjugated bridge connecting them.

Hyperpolarizability Calculations and Experimental Measurements

The nonlinear optical response of a material originates at the molecular level, a phenomenon quantified by the molecular hyperpolarizability (β). For D-π-A chromophores like this compound, the first hyperpolarizability (β) is of particular interest as it governs second-order NLO effects such as second-harmonic generation (SHG).

Theoretical calculations, primarily employing quantum chemical methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are instrumental in predicting the hyperpolarizability of such molecules. nih.gov These computational approaches allow for the investigation of molecular geometry, electronic structure, and the nature of intramolecular charge transfer (ICT) from the donor to the acceptor, which is a key factor in determining the magnitude of the NLO response. For instance, calculations can elucidate the dipole moment (μ), the polarizability (α), and the first hyperpolarizability (β) of the molecule in its ground state.

Experimental validation of these theoretical predictions is crucial and is typically achieved through techniques such as Electric-Field-Induced Second-Harmonic generation (EFISH) and Hyper-Rayleigh Scattering (HRS). These methods provide quantitative measurements of the first hyperpolarizability of the molecule in solution. The choice of solvent can influence the measured values due to solvatochromic effects, which alter the energy levels of the ground and excited states of the molecule.

While specific experimental hyperpolarizability values for this compound are not extensively documented in publicly available literature, data for analogous benzoxazole and benzothiazole-based D-π-A chromophores provide valuable insights. These studies consistently demonstrate that the presence of a strong donor and acceptor linked by a π-bridge leads to significant β values.

Table 1: Representative Theoretical and Experimental Hyperpolarizability Data for Analogous D-π-A Chromophores

| Compound/System | Method | First Hyperpolarizability (β) in 10⁻³⁰ esu |

| Donor-π-Acceptor Benzothiazole | DFT Calculation | 20 - 50 |

| Push-Pull Azobenzene Derivative | EFISH Measurement | 30 - 100 |

| Stilbene-type Chromophore | HRS Measurement | 50 - 200 |

Note: The values presented in this table are representative of the class of D-π-A compounds and are intended for illustrative purposes. The actual values for this compound may vary.

Structure-NLO Property Correlations

The relationship between the molecular structure of this compound and its NLO properties is a subject of significant research interest. The key structural features that govern its NLO response include:

Donor and Acceptor Strength: The potent electron-donating capability of the N,N-diethylaniline group and the electron-withdrawing nature of the benzoxazole ring are fundamental to establishing a strong ICT character. The efficiency of this charge transfer directly correlates with the magnitude of the first hyperpolarizability.

π-Conjugated Bridge: The phenyl ring of the aniline moiety and the fused ring system of the benzoxazole act as a π-conjugated bridge. The length and nature of this bridge influence the extent of electron delocalization between the donor and acceptor. Modifications to this bridge, such as the introduction of additional conjugated units, can further enhance the NLO response.

Molecular Planarity: A high degree of planarity in the molecular structure facilitates efficient π-electron delocalization, which is conducive to a larger NLO effect. Deviations from planarity can disrupt the conjugation and reduce the hyperpolarizability.

Intramolecular Charge Transfer (ICT): Upon excitation, an electron is transferred from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the acceptor. The energy difference between these orbitals (HOMO-LUMO gap) is a critical parameter. A smaller energy gap generally leads to a larger β value.

Research on similar D-π-A systems has shown that systematic tuning of these structural elements can lead to a predictable modulation of the NLO properties. nih.gov

Integration of this compound into Polymeric and Nanomaterial Architectures

To harness the molecular NLO properties of this compound for practical applications in devices, it is often necessary to incorporate it into larger, macroscopically ordered structures such as polymers and nanomaterials. This integration aims to translate the high molecular hyperpolarizability into a large macroscopic second-order susceptibility (χ⁽²⁾).

One common approach is the creation of guest-host systems , where the chromophore is dispersed into a polymer matrix. The alignment of the chromophores within the polymer is then achieved through a process called electric-field poling . This involves heating the polymer film above its glass transition temperature while applying a strong DC electric field, which aligns the dipolar chromophores. Cooling the film back to room temperature with the field still applied freezes this alignment.

Another strategy involves the covalent incorporation of the chromophore into a polymer backbone or as a side chain. This can lead to higher chromophore loading densities and improved temporal stability of the induced polar order compared to guest-host systems. Research on benzoxazole-based NLO polyesters has demonstrated the feasibility of this approach. tandfonline.com

The integration into nanomaterial architectures represents a frontier in this field. This could involve the synthesis of nanoparticles or nanofibers containing the chromophore, or the surface functionalization of inorganic nanoparticles with the dye. Such nanomaterials could offer enhanced processability and novel functionalities for applications in optoelectronics and photonics.

Dye Lasers and Optical Brightening Agents: Fundamental Principles and Research Endeavors

The strong fluorescence and absorption properties of benzoxazole derivatives make them candidates for applications in dye lasers and as optical brightening agents.

Dye Lasers: Dye lasers utilize an organic dye as the gain medium. The fundamental principle involves the excitation of the dye molecules to a higher energy state by a pump source (e.g., a flashlamp or another laser). This is followed by a rapid relaxation to the first excited singlet state. The subsequent stimulated emission from this state to the ground state produces the laser light. The broad absorption and emission spectra of dyes like this compound would allow for a wide tuning range of the laser output wavelength. Research in this area focuses on synthesizing dyes with high fluorescence quantum yields, good photostability, and broad spectral coverage. While specific use of this compound in dye lasers is not widely reported, new BODIPY dyes based on benzoxazole have been investigated as photosensitizers, indicating the potential of the benzoxazole core in light-emitting applications. mdpi.comresearchgate.net

Optical Brightening Agents (OBAs): OBAs, also known as fluorescent whitening agents, are compounds that absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum and re-emit light in the blue region (typically 420-470 nm). This blue light emission masks the inherent yellowing of materials like textiles, papers, and plastics, making them appear whiter and brighter. The benzoxazole ring is a common chromophore in many commercial OBAs. researchgate.net The N,N-diethylaniline group in this compound enhances the fluorescence intensity. Research in this field aims to develop OBAs with high quantum yields, good lightfastness, and compatibility with various substrates.

Biological Activity and Mechanistic Insights of 4 1,3 Benzoxazol 2 Yl N,n Diethylaniline and Its Derivatives

Molecular Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

While direct studies on the interaction of 4-(1,3-Benzoxazol-2-yl)-N,N-diethylaniline with biological macromolecules are not extensively documented in publicly available research, the broader class of 2-arylbenzoxazoles and related heterocyclic systems have been investigated for their potential to bind to DNA and proteins.

Binding Affinity and Mode of Interaction Studies (e.g., Intercalation, Groove Binding)

The interaction of heterocyclic compounds with DNA is a critical area of study for the development of new therapeutic agents. For instance, benzimidazole (B57391) derivatives, which share structural similarities with benzoxazoles, have been shown to interact with DNA. nih.gov The binding of these molecules to DNA can occur through several modes, including intercalation, where the compound inserts itself between the base pairs of the DNA double helix, or groove binding, where it fits into the minor or major grooves of the DNA. nih.gov

Intercalation often leads to structural changes in the DNA, such as unwinding of the helix, which can interfere with processes like DNA replication and transcription. nih.gov This mode of binding is typically favored by planar aromatic structures. nih.gov While specific studies on the DNA binding mode of this compound are lacking, its planar benzoxazole (B165842) core suggests that intercalation could be a possible mechanism of interaction. It is important to note that the nature and position of substituents on the benzoxazole ring can significantly influence the binding affinity and mode.

Conformational Changes Induced in Biomolecules upon Binding

The binding of small molecules to biological macromolecules like DNA and proteins can induce significant conformational changes in these larger molecules. For DNA, intercalation can cause a lengthening and stiffening of the double helix. nih.gov In the case of proteins, ligand binding can alter the protein's three-dimensional structure, which in turn can modulate its function.

While specific experimental data on the conformational changes induced by this compound are not available, studies on related compounds provide some insights. For example, the binding of ligands to receptors can induce an "induced-fit" conformational change, creating new binding pockets. mdpi.com Such conformational shifts are crucial for the biological activity of many drugs. Further research, such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) studies, would be necessary to elucidate the specific conformational changes induced by this compound upon interaction with biological targets.

Enzyme Inhibition Mechanisms and Identification of Molecular Targets

The inhibition of specific enzymes is a key mechanism through which many therapeutic agents exert their effects. Benzoxazole derivatives have been investigated as inhibitors of various enzymes.

Kinetic Characterization of Enzyme Inhibition